Oleyl lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

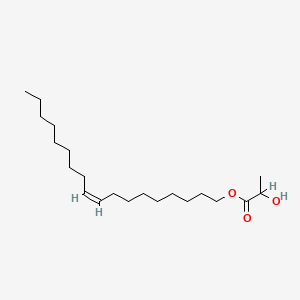

Oleyl lactate is a useful research compound. Its molecular formula is C21H40O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biotechnological Applications

Chain Elongation Processes

Oleyl lactate has been studied for its role in biotechnological processes, particularly in the extraction of medium-chain carboxylates (MCC) during lactate-based chain elongation. Research indicates that this compound can be used as a solvent in microbial fermentation processes to produce valuable carboxylates from renewable resources such as food waste and lactic acid .

In a comparative study, oleyl alcohol demonstrated higher extraction efficiency for certain carboxylates compared to sunflower oil, although both solvents showed similar biocompatibility with chain-elongating microbiomes. The extraction efficiency and specificity for n-caproate (nC6) were notably higher with sunflower oil, while oleyl alcohol favored n-butyrate (nC4) . This highlights the potential of this compound in optimizing bioprocesses for sustainable production.

Cosmetic Applications

Moisturizing Agent

this compound is recognized for its moisturizing properties and is commonly used in skin care formulations. It acts as an emollient, providing a smooth application and enhancing the spreadability of products on the skin . Clinical studies have shown that this compound can reduce transdermal moisture loss effectively, making it a suitable ingredient in formulations for patients with inflammatory skin diseases .

Formulation Benefits

In comparison to traditional moisturizers like petrolatum, this compound offers less stickiness and better spreadability without compromising on moisture retention. Its use in various cosmetic products such as lotions, creams, and lip balms has been documented, indicating its versatility and effectiveness as a cosmetic ingredient .

Pharmaceutical Applications

Drug Delivery Systems

this compound's properties also lend themselves to pharmaceutical applications, particularly in drug delivery systems. Its ability to enhance the solubility of hydrophobic drugs makes it a valuable excipient in formulating oral and topical medications. Research into its use as a carrier for active pharmaceutical ingredients (APIs) shows promising results, particularly in improving bioavailability .

Reactive Extraction Processes

In chemical engineering contexts, this compound has been utilized in reactive extraction processes for lactic acid recovery. Studies indicate that it can effectively facilitate the back extraction of lactic acid from aqueous solutions when used with quaternary ammonium salts . This application is crucial in bioprocessing industries where lactic acid is a key intermediate.

Summary Table of Applications

Case Studies

- Bioconversion of Food Waste : A study demonstrated the use of this compound in a continuous bioreactor setup where food waste was converted into MCCs. The results indicated that this compound facilitated efficient extraction while maintaining microbial viability .

- Skin Care Formulations : Clinical trials involving patients with dry skin conditions showed significant improvement when using moisturizers containing this compound compared to those without it. The study highlighted its effectiveness as a skin barrier enhancer .

- Lactic Acid Recovery : Research focusing on the recovery of lactic acid using this compound revealed high recovery rates under optimized conditions, showcasing its potential in industrial applications where lactic acid is a valuable commodity .

特性

CAS番号 |

42175-36-0 |

|---|---|

分子式 |

C21H40O3 |

分子量 |

340.5 g/mol |

IUPAC名 |

[(Z)-octadec-9-enyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- |

InChIキー |

VKPCTXYZANSYRP-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(C)O |

正規SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。